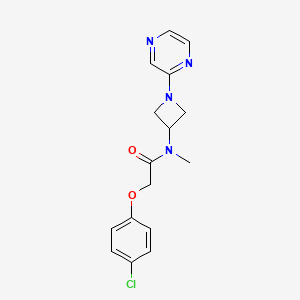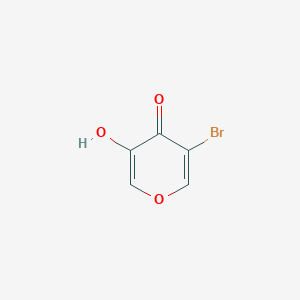
N-(4-ethynylphenyl)-3-(trifluoromethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-ethynylphenyl)-3-(trifluoromethyl)benzamide, also known as EF-TFM, is a chemical compound that has been extensively studied in scientific research due to its potential therapeutic applications. This compound belongs to the class of benzamide derivatives and has been shown to exhibit a range of biochemical and physiological effects.
Scientific Research Applications
1. Applications in Mechanically Adaptable Molecular Crystals
N-(4-Ethynylphenyl)-3-(Trifluoromethyl)Benzamide has been identified as a key component in mechanically adaptable molecular crystals. These crystals can be repeatedly bent and returned to their original shape without losing integrity. Such properties have potential applications in the development of flexible smart materials and devices (Bhandary et al., 2020).
2. Influence on Photophysical and Mesomorphic Properties
The compound plays a role in modulating the electronic and mesomorphic properties of alkynyl-spirobifluorene compounds. These properties are highly sensitive to the number, position, and nature of the alkynyl fragment, contributing to the development of blue emissive mesomorphic materials (Thiéry et al., 2015).
3. Photoluminescence Applications
N-(4-Ethynylphenyl)-3-(Trifluoromethyl)Benzamide derivatives have been utilized in creating functional ethynyl-pyrene derivatives with tunable photoluminescence properties. These derivatives can be integrated into optoelectronic devices, offering potential applications in fields like field-effect transistors and fluorescence microscopy (Diring et al., 2009).
4. Role in Antipathogenic Activity
Thiourea derivatives of N-(4-Ethynylphenyl)-3-(Trifluoromethyl)Benzamide have shown significant antipathogenic activity, especially against biofilm-forming bacteria like Pseudomonas aeruginosa and Staphylococcus aureus. This suggests its potential in the development of new antimicrobial agents (Limban et al., 2011).
5. In Vivo Stability and Radiohalogenation
The compound's derivatives have been explored for their in vivo stability and suitability for radiohalogenation. This research is essential in the development of radiopharmaceuticals and imaging agents (Wilbur et al., 2004).
6. Synthesis and Characterization in Chemistry
The compound has been utilized in various chemical synthesis processes. For example, its derivatives have been synthesized and characterized for their interaction with bacterial cells, offering insights into chemical properties and potential applications (Kazaryants et al., 2011).
properties
IUPAC Name |
N-(4-ethynylphenyl)-3-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10F3NO/c1-2-11-6-8-14(9-7-11)20-15(21)12-4-3-5-13(10-12)16(17,18)19/h1,3-10H,(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WINJEOVJEONGEJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10F3NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-ethynylphenyl)-3-(trifluoromethyl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-1,3-dioxobenzo[de]isoquinoline-5-sulfonamide](/img/structure/B2372869.png)

![N-(2-{[6-(4-methylphenyl)pyridazin-3-yl]oxy}ethyl)biphenyl-4-carboxamide](/img/structure/B2372871.png)


![N-[1-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]-2-(2-thienyl)acetamide](/img/structure/B2372878.png)


![1-{2-[(4-chlorobenzyl)sulfanyl]-2-methylpropyl}-1H-pyrrole](/img/structure/B2372883.png)


![1-(4-Cyanophenyl)-3-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]urea](/img/structure/B2372887.png)
